molecular formula C16H16O2 B2450164 2-(Benzyloxy)-3,4-dimethylbenzaldehyde CAS No. 1427020-11-8

2-(Benzyloxy)-3,4-dimethylbenzaldehyde

Cat. No.: B2450164
CAS No.: 1427020-11-8
M. Wt: 240.302
InChI Key: LHOMNBYKVPFPPV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3,4-dimethylbenzaldehyde is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.302. . This compound is characterized by the presence of two methyl groups and a phenylmethoxy group attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3,4-dimethylbenzaldehyde involves several steps. One common method includes the alkylation of a suitable precursor with dimethyl sulfate in the presence of a base such as sodium hydroxide. This is followed by a formylation reaction using a Vilsmeier-Haack reagent to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available raw materials and efficient catalytic processes to ensure high yield and purity. The process is optimized to achieve a product purity of above 99% and a total yield of around 73% .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3,4-Dimethyl-2-phenylmethoxybenzoic acid.

    Reduction: 3,4-Dimethyl-2-phenylmethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Benzyloxy)-3,4-dimethylbenzaldehyde has several applications in scientific research and industry, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3,4-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbenzaldehyde: Lacks the phenylmethoxy group, making it less complex.

    2,4-Dimethylbenzaldehyde: Differs in the position of the methyl groups.

    3,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of methyl groups.

Uniqueness

2-(Benzyloxy)-3,4-dimethylbenzaldehyde is unique due to the presence of both methyl and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

IUPAC Name

3,4-dimethyl-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-8-9-15(10-17)16(13(12)2)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOMNBYKVPFPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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